TH588

Overview

Description

TH588 is a small-molecule inhibitor initially developed to target MTH1 (MutT Homolog 1), an enzyme critical for sanitizing oxidized nucleotides like 8-oxo-dGTP, thereby preventing their incorporation into DNA during replication . Key mechanisms include:

- Apoptosis Induction: this compound activates caspases and increases Annexin V/PI-positive cells .

- PI3K-Akt-mTOR Pathway Suppression: Downregulation of EGFR, IGFR, and downstream kinases reduces proliferation .

- Oxidative Stress Modulation: Moderate ROS elevation and DNA damage response (pChk1/2, γH2AX) are observed .

- Radiosensitization: Enhances ionizing radiation (IR) efficacy, even in hypoxic conditions .

However, its specificity for MTH1 is debated. Proteomic studies reveal tubulin destabilization as a primary off-target effect, inducing G2/M arrest and Bcl-2 phosphorylation akin to vinblastine . This dual activity complicates its mechanism but broadens therapeutic utility.

Preparation Methods

The synthesis of TH588 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a cyclopropyl group, which is crucial for the compound’s activity. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining stringent quality control to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

TH588 undergoes various chemical reactions, including oxidation and reduction. It is known to interact with microtubules, disrupting their dynamics and leading to mitotic arrest in cancer cells. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of this compound into its active form. The major products formed from these reactions are typically intermediates that further contribute to the compound’s anti-cancer properties .

Scientific Research Applications

Efficacy in Cancer Models

Colorectal Cancer

In preclinical studies involving colorectal carcinoma cell lines (HCT116 and SW480), TH588 demonstrated significant cytotoxicity both alone and in combination with ionizing radiation (IR). The combination treatment enhanced the sensitivity of cancer cells to IR, resulting in a marked reduction in cell viability. Specifically, treatment with this compound at concentrations as low as 5 µM combined with 3 Gy IR resulted in over 95% reduction in actively dividing cells compared to controls .

Pancreatic Cancer

this compound has also been evaluated in pancreatic cancer models. A study showed that combined treatment with phenethyl isothiocyanate (PEITC) and this compound effectively inhibited the growth of MIAPaCa-2 pancreatic cancer cells. The treatment induced DNA damage markers such as phosphorylated histone 2A.X, indicating an increase in oxidative stress and apoptosis within the cancer cells .

Neuroendocrine Tumors

Research on neuroendocrine cancer cells indicated that this compound alone significantly decreased cell survival by downregulating the PI3K-Akt-mTOR signaling pathway. Furthermore, dual-targeting approaches using this compound enhanced apoptosis rates beyond what was observed with single-agent therapies .

Case Studies

Therapeutic Implications

The findings surrounding this compound suggest its potential as a therapeutic agent in various cancer types. Its ability to selectively induce cell death in tumor cells while sparing normal cells presents a promising avenue for developing targeted cancer therapies. Moreover, its dual action on both MTH1 inhibition and microtubule dynamics could lead to innovative combinatorial treatment strategies that enhance efficacy while minimizing adverse effects.

Mechanism of Action

The primary mechanism of action of TH588 involves the inhibition of MTH1, which prevents the incorporation of oxidized nucleotides into DNA. This leads to the accumulation of oxidative damage in cancer cells, ultimately resulting in cell death. This compound also acts as a microtubule-modulating agent, disrupting mitotic spindle formation and activating the mitotic surveillance pathway. This dual mechanism of action enhances its efficacy as an anti-cancer agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Compounds Compared to TH588

This compound vs. TH287

- Similarities : Both induce cytotoxicity via MTH1 inhibition and tubulin targeting, causing G2/M arrest and Bcl-2 phosphorylation .

- Differences: this compound exhibits stronger radiosensitizing effects, reducing clonogenic survival at 2.5 µM with IR . TH287 causes higher 8-oxo-dG accumulation, suggesting greater oxidative DNA damage . this compound is more potent in neuroendocrine and glioblastoma models .

This compound vs. TH1579 (Karonudib)

- TH1579: A refined analog with superior MTH1 selectivity (IC50 < 1 µM) and oral bioavailability .

This compound vs. (S)-Crizotinib

- (S)-Crizotinib: A kinase inhibitor with weak MTH1 activity (GI50 > 5 µM) . Functional Contrast: this compound’s cytotoxicity is 3–5× more potent in colorectal and osteosarcoma models .

This compound vs. Rigosertib

- Shared Tubulin Effects: Both bind β-tubulin’s L240 residue, destabilizing microtubules . Specificity: Rigosertib lacks MTH1 activity, making it a cleaner microtubule agent. Combination Potential: this compound’s dual mechanisms enable synergy with IR and chemotherapies (e.g., 5-FU), whereas rigosertib is used as a single agent .

Mechanistic and Therapeutic Insights

Combination Strategies

- With mTOR Inhibitors (Everolimus) : this compound synergizes by amplifying PI3K-Akt-mTOR suppression, overcoming resistance in neuroendocrine tumors .

- With 5-FU : Enhances apoptosis without increasing oxidative stress, suggesting pathway-selective synergy .

- With Radiation: Reduces clonogenic survival by 40–60% in hypoxic cells, addressing a major clinical challenge .

Cell-Type Specificity

- MTH1-Dependent Effects: SW480 colorectal cells show apoptosis upon MTH1 knockdown, aligning with this compound’s on-target activity .

- MTH1-Independent Effects : HCT116 and glioblastoma cells respond to this compound via tubulin disruption, independent of MTH1 status .

Biological Activity

TH588 is a potent inhibitor of the enzyme MutT Homolog 1 (MTH1), which plays a crucial role in maintaining the integrity of the nucleotide pool by preventing the incorporation of oxidized nucleotides into DNA. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound inhibits MTH1 with an IC50 value of approximately 5 nM, demonstrating over 1000-fold selectivity for MTH1 compared to other Nudix hydrolases. The inhibition of MTH1 leads to the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which can be incorporated into DNA, resulting in oxidative DNA damage and cytotoxicity in cancer cells .

Key Mechanisms:

- Oxidative Stress Induction : this compound enhances the formation of reactive oxygen species (ROS) and promotes oxidative DNA damage, particularly in cells with elevated ROS levels .

- Mitotic Disruption : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, leading to impaired mitotic progression and increased genomic instability .

- Off-target Effects : While primarily targeting MTH1, this compound may also exert cytotoxic effects through off-target interactions that contribute to its overall anti-cancer efficacy .

Biological Activity in Cancer Cell Lines

This compound has been evaluated across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on different cell lines:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Pancreatic Cancer Study : In a study examining MIAPaCa-2 pancreatic cancer cells, treatment with this compound resulted in increased levels of phosphorylated histone H2A.X and 8-oxo-dG formation, indicating significant DNA damage. The study concluded that this compound could enhance the effects of phenethyl isothiocyanate (PEITC), suggesting a potential combinatorial therapeutic strategy .

- Colorectal Cancer Research : A recent investigation demonstrated that this compound significantly reduced clonogenic capacity in patient-derived colorectal cancer spheroids. The study indicated that while this compound induced mitotic arrest, it did not further enhance cytotoxicity when combined with ROS-modulating agents, suggesting a distinct pathway for its anti-tumor effects compared to other agents like crizotinib .

- Lung Cancer Analysis : In NCI-H460 lung cancer cells, this compound was shown to induce apoptosis through increased ROS production and activation of caspases. This effect was associated with enhanced expression of pro-apoptotic proteins, indicating a robust apoptotic response triggered by oxidative stress mechanisms .

Q & A

Q. What is the primary mechanism of action of TH588 in cancer cells?

This compound primarily inhibits MTH1 (NUDT1), a nucleotide pool-sanitizing enzyme that prevents oxidized dNTP incorporation during DNA replication. It exhibits an IC50 of 5 nM for MTH1 inhibition, leading to DNA damage, ATM-p53-mediated apoptosis, and oxidative stress in cancer cells . However, off-target effects include microtubule destabilization by binding β-tubulin, disrupting mitotic spindle assembly and prolonging metaphase arrest . To confirm MTH1-specific effects, compare results with MTH1-knockout models or other MTH1 inhibitors (e.g., TH287).

Q. How can researchers design experiments to differentiate between MTH1 inhibition and microtubule-targeting effects of this compound?

- Genetic validation : Use MTH1-knockout cell lines to assess if cytotoxicity persists, indicating microtubule-mediated effects .

- Pharmacological comparison : Co-treat with microtubule stabilizers (e.g., paclitaxel) or destabilizers (e.g., nocodazole) to evaluate synergy/antagonism .

- Biochemical assays : Perform tubulin polymerization assays in vitro and monitor mitotic spindle morphology via immunofluorescence .

- Proteomic profiling : Analyze downstream markers (e.g., pChk1/2 for DNA damage; pH3 for mitotic arrest) .

Q. What are the recommended in vitro concentrations of this compound for inducing apoptosis in breast cancer cell lines?

In MCF7, MDA-MB-231, and MDA-MB-453 cells:

- IC20 : 1.5–8.2 μM (cell line-dependent) .

- Effective apoptosis induction : 5–10 μM over 72–144 hours, validated via caspase-3 cleavage and sub-G1 population analysis .

- Dose-response validation : Use clonogenic assays to confirm reduced survival at 12 μM .

Q. How does this compound modulate the PI3K-Akt-mTOR pathway, and what experimental approaches validate this interaction?

This compound downregulates PI3K-Akt-mTOR signaling, reducing phosphorylated Akt (S473) and 4EBP1 (S65), and suppresses growth factor receptors (EGFR/IGFR) .

- Methodology :

Q. What molecular markers indicate successful this compound-induced DNA damage in treated cells?

- γ-H2AX foci : Marker of double-strand breaks .

- pChk1 (S345)/pChk2 (T68) : DNA damage checkpoint activation .

- Comet assay : Quantifies single-strand breaks .

- ATM/ATR phosphorylation : Upstream DNA damage response activation .

Q. What methodological considerations are critical when combining this compound with radiotherapy or chemotherapy agents like 5-FU?

- Timing : Pre-treat with this compound 6 hours before irradiation or 5-FU to maximize sensitization .

- Dose optimization : Use sub-IC20 this compound (1–5 μM) with 5-FU (5 μM) or γ-irradiation (2–4 Gy) to avoid overlapping toxicity .

- Endpoint assays : Clonogenic survival assays for radiotherapy synergy; annexin V/PI staining for apoptosis in combinatorial chemotherapy .

Q. Which cell viability assays are most appropriate for quantifying this compound's cytotoxic effects?

- CCK-8/WST-8 : For IC50 determination in adherent cells (e.g., 72-hour treatment in neuroendocrine tumors) .

- Clonogenic assays : To assess long-term survival post-TH588 removal .

- Flow cytometry : Sub-G1 population analysis for apoptosis .

Q. How can researchers resolve contradictions in this compound's reported cell cycle arrest phases (G1 vs. G2/M)?

- Live-cell imaging : Track mitosis in real time to distinguish metaphase arrest (G2/M) from subsequent G1 arrest .

- Cell cycle synchronization : Use nocodazole-blocked cells to isolate this compound effects on specific phases .

- Genetic dependency : Test p53/USP28-knockout cells—G1 arrest is p53-dependent, while mitotic arrest is not .

Q. What are the validated animal models for studying this compound's antitumor efficacy in vivo?

- Xenografts : SW480 (colon), MCF7 (breast), and BRAFV600E-mutant melanoma models .

- Dosing : 30 mg/kg subcutaneous injection, 3–5 times weekly .

- Endpoint analysis : Tumor volume measurement and immunohistochemistry for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) .

Q. What in silico approaches predict this compound's binding affinity to microtubule components versus MTH1?

- Molecular docking : Compare this compound’s binding to MTH1 (PDB: 6RZ7) vs. β-tubulin (PDB: 1SA0) .

- Mutant validation : Use β-tubulin L240F mutants resistant to microtubule-targeting effects .

- MD simulations : Assess binding stability and interaction dynamics over time .

Properties

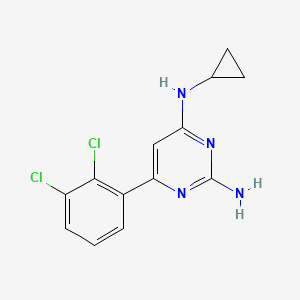

IUPAC Name |

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYJIOQIAEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188668 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-31-7 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.